Dimethylmaleic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

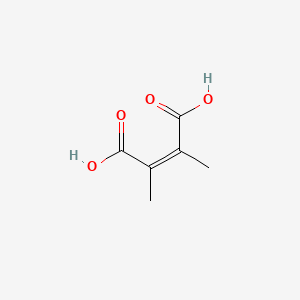

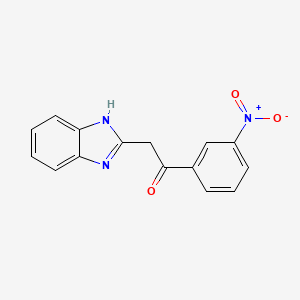

Dimethylmaleic acid is a dicarboxylic acid that is maleic acid in which each of the hydrogens that is attached to a carbon atom is substituted by a methyl group. It derives from a maleic acid. It is a conjugate acid of a dimethylmaleate(2-).

Maleic acid homopolymer, also known as 2, 3-dimethylmaleic acid or a, b-dimethylmaleate, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. Maleic acid homopolymer is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Maleic acid homopolymer has been primarily detected in urine. Within the cell, maleic acid homopolymer is primarily located in the cytoplasm and adiposome. Maleic acid homopolymer can be biosynthesized from maleic acid.

科学的研究の応用

Specific Reagent for Protein Amino Groups

- Protein Modification : Dimethylmaleic anhydride, derived from Dimethylmaleic acid, is used as a specific reagent for protein amino groups. It offers specificity as it does not cause stable modifications to thiol compounds under conditions used for protein amino groups, contrasting with maleic and monomethylmaleic anhydrides (de la Escalera & Palacián, 1989).

Biochemistry and Molecular Biology

- Nicotinic Acid Metabolism : Dimethylmaleic acid is an intermediate in the anaerobic process of converting nicotinic acid to propionate, acetate, carbon dioxide, and ammonia (Kung et al., 1970).

- Ribosomal Research : Research has shown that modification of yeast ribosomes with Dimethylmaleic anhydride leads to the dissociation of proteins from ribosomes. This property is utilized in the study of the structure and function of eukaryotic ribosomes (Vioque et al., 1982).

- Nucleosomal Particles : Dimethylmaleic anhydride is used to treat nucleosomal particles, resulting in the biphasic release of histones, aiding in the study of nucleosomal particle structure (Jordano et al., 1985).

Chemical Synthesis and Modifications

- Chemical Synthesis : A simple synthesis of dimethylmaleic anhydride from maleic anhydride is reported, showing its utility in chemical synthesis (Baumann & Bosshard, 1978).

- Drug Delivery Systems : Dimethylmaleic anhydride-modified chitosan-agmatine bioconjugates have been developed for enhanced siRNA delivery to tumor cells, indicating its potential in cancer therapy (Li et al., 2015).

- Immobilized Antibodies : The reversible protection of antibodies by dimethylmaleic anhydride enhances the activity of immobilized antibodies, which is significant for immunoaffinity purification (Hadas et al., 1990).

Therapeutic Applications

- pH-Responsive Drug Delivery : Charge-conversional polymers modified with dimethylmaleic anhydride have been used for enhanced drug delivery to tumors, demonstrating its potential in cancer treatments (Yang et al., 2018).

特性

CAS番号 |

488-21-1 |

|---|---|

製品名 |

Dimethylmaleic acid |

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC名 |

(Z)-2,3-dimethylbut-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3- |

InChIキー |

CGBYBGVMDAPUIH-ARJAWSKDSA-N |

異性体SMILES |

C/C(=C(\C)/C(=O)O)/C(=O)O |

SMILES |

CC(=C(C)C(=O)O)C(=O)O |

正規SMILES |

CC(=C(C)C(=O)O)C(=O)O |

その他のCAS番号 |

21788-49-8 26099-09-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)

![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)

![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)

![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)